molecular formula C11H21FN2 B1531588 1-[(1-Fluorocyclopentyl)methyl]-1,4-diazepane CAS No. 2098034-24-1

1-[(1-Fluorocyclopentyl)methyl]-1,4-diazepane

Cat. No. B1531588
CAS RN: 2098034-24-1
M. Wt: 200.3 g/mol
InChI Key: RGUTZIUGOGFBGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(1-Fluorocyclopentyl)methyl]-1,4-diazepane” is a chemical compound used in diverse scientific research. It is available for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H21FN2 . Its average mass is 200.296 Da and its mono-isotopic mass is 200.168884 Da .

Scientific Research Applications

Regiospecific Synthesis and Structural Studies

The research conducted by Alonso et al. (2020) focuses on the regiospecific synthesis of diazepinones, some of which contain fluoro-substituents, highlighting the versatility of diazepane derivatives in synthetic chemistry. The study presents a comprehensive analysis of the structural properties, including X-ray crystallography and NMR spectroscopy, of synthesized compounds, demonstrating the impact of fluoro-substitution on the chemical structure and dynamics of diazepane derivatives (Alonso et al., 2020).

Medicinal Chemistry and Drug Design

Malki et al. (2021) provide an overview of the 1,3-diazepine scaffold in medicinal chemistry, noting its presence in several biologically active compounds and its utility in designing compounds with a broad range of biological activities. This review highlights the structural versatility and applicability of diazepane derivatives in the development of enzyme inhibitors and ligands for various receptors, underlining their significance in drug discovery (Malki et al., 2021).

Enzyme Inhibition Mechanism

Casalone et al. (2020) explore the mechanism of action of 1-benzyl-1,4-diazepane as an efflux pump inhibitor in Escherichia coli, showcasing the potential therapeutic applications of diazepane derivatives in overcoming antibiotic resistance. The study reveals how such compounds can modulate efflux pump activity and membrane permeability, offering insights into their role in enhancing the efficacy of antibiotics (Casalone et al., 2020).

Electrophilic Fluorination Techniques

Lal (1993) discusses the development of electrophilic reagents derived from 1,4-diazabicyclo[2.2.2]octane salts for the fluorination of organic substrates. This study underscores the importance of diazepane and its derivatives in facilitating the introduction of fluorine atoms into organic molecules, a key step in the synthesis of many pharmaceuticals and agrochemicals (Lal, 1993).

properties

IUPAC Name

1-[(1-fluorocyclopentyl)methyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2/c12-11(4-1-2-5-11)10-14-8-3-6-13-7-9-14/h13H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUTZIUGOGFBGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN2CCCNCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.